Tetraboron silicide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

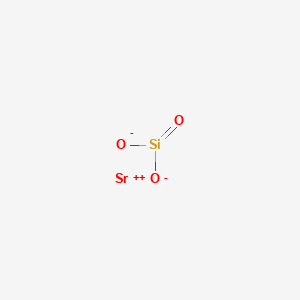

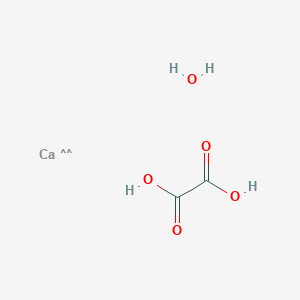

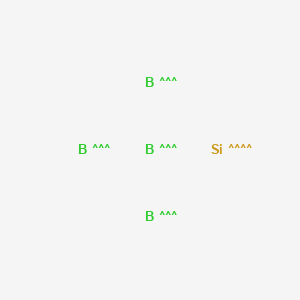

Tetraboron silicide is a compound with the formula B4Si and a molecular weight of 71.329 . It is also known as a boron silicide, which is a lightweight ceramic compound formed between silicon and boron .

Synthesis Analysis

The tetraboride was first reported as being synthesized directly from the elements in 1960 by three independent groups: Carl Cline and Donald Sands; Ervin Colton; and Cyrill Brosset and Bengt Magnusson . The properties of transition metal silicides depend to a large extent on the way that they were made or processed .Molecular Structure Analysis

The structure of the tetraboride SiB4 is isomorphous to that of boron carbide (B4C), B6P, and B6O . It is metastable with respect to the hexaboride .Chemical Reactions Analysis

Both SiB4-x and SiB6 become superficially oxidized when heated in air or oxygen and each is attacked by boiling sulfuric acid and by fluorine, chlorine, and bromine at high temperatures .Physical And Chemical Properties Analysis

All the silicon borides are black, crystalline materials of similar density: 2.52 and 2.47 g cm−3, respectively, for the n = 3 (4) and 6 compounds . On the Mohs scale of mineral hardness, SiB4-x and SiB6 are intermediate between diamond (10) and ruby (9) .Aplicaciones Científicas De Investigación

Thermoelectric Applications

Silicide-based thermoelectric (TE) materials, such as Tetraboron silicide, are promising candidates for automotive TE generators . These generators can collect wasted heat and convert it into electricity . The optimization of carrier concentration via doping is essential for improving the TE properties of silicide-based TE materials .

Mechanical Properties

Silicide-based materials, including Tetraboron silicide, have excellent mechanical properties . Research on increasing the mechanical properties of TE materials, engineering surface coating and sealing technologies to improve the chemical stability of silicide-based materials, and developing diffusion barrier and bonding materials are important research areas for expanding the commercial applications of silicide-based TE modules .

High-Temperature Stability

Silicide-based materials, such as Tetraboron silicide, have high-temperature stability . This makes them suitable for applications that require materials to withstand high temperatures .

Corrosion Resistance

Tetraboron silicide, like other silicide-based materials, has excellent corrosion resistance . This property makes it suitable for applications in harsh environments where corrosion is a concern .

Electrical Resistivity

Silicide-based materials, including Tetraboron silicide, have been studied for their electrical resistivity . This property is important for applications in the electronics industry .

Crystal Chemistry and Metal-Silicon Phase Diagrams

Research on silicide-based materials, such as Tetraboron silicide, has focused on their crystal chemistry and metal-silicon phase diagrams . Understanding these properties can help in the development of new materials and applications .

Synthesis of 1,2,4-Triazole-Derived Building Blocks

An efficient approach to the gram-scale synthesis of 1,2,4-triazole-derived building blocks has been described, which could potentially involve Tetraboron silicide . These compounds are valuable building blocks for lead-oriented synthesis and have great potential for coordination chemistry .

Drug Discovery and Materials Science

The 1,2,4-triazole scaffold, which could potentially involve Tetraboron silicide, is a core moiety of a substantial part of marketed and investigational drugs . It also has importance in materials science .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Silicide-based thermoelectric (TE) materials are promising candidates for automotive TE generators, which can collect wasted heat and convert it into electricity . Adequate strategies should be used to manufacture highly efficient silicide-based TE devices . While many challenges should still be overcome, the development of highly efficient TE materials and devices could represent new solutions for the global energy crisis .

Propiedades

InChI |

InChI=1S/4B.Si |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYJHPKBRSHLPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[Si] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraboron silicide | |

CAS RN |

12007-81-7 |

Source

|

| Record name | Boron silicide (B4Si) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraboron silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key properties of tetraboron silicide that make it attractive for high-temperature applications?

A1: Tetraboron silicide demonstrates exceptional resistance to oxidation at high temperatures. Studies show that shapes fabricated from B4Si can withstand oxidation in air for over 100 hours at 1370 °C. [] This resistance, coupled with its impressive thermal shock resistance – evidenced by its ability to withstand repeated transitions from 1370 °C to room temperature without cracking – makes B4Si a promising material for demanding high-temperature applications. []

Q2: How are tetraboron silicide whiskers synthesized, and what factors influence their growth?

A2: Tetraboron silicide whiskers can be grown via chemical vapor deposition (CVD) at temperatures between 1000-1100°C using a specific ratio of boron trichloride (BCl3) and silicon tetrachloride (SiCl4). [] The presence of gold as an impurity plays a crucial role, with an optimal concentration range of 20-50 μg/cm2 promoting the growth of wool-like whiskers with thicknesses ranging from 0.1 to 1 μm and lengths from 0.5 to 2 mm. [] This growth process is suggested to follow a tip VLS (Vapor-Liquid-Solid) mechanism, supported by the observation of impurity deposits on the whisker tips. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.